1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
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Overview
Description
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a complex organic compound that features both oxazole and thiadiazole rings
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to interact with a variety of enzymes and receptors .
Mode of Action
It is known that similar compounds can bind to their targets and induce changes that result in various biological activities .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Compounds containing isoxazole and thiadiazole rings have been reported to exhibit a wide range of biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions in the body
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the oxazole and thiadiazole rings followed by their subsequent coupling with a piperidine derivative. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: The compound’s chemical properties may make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.
Comparison with Similar Compounds
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine: A simpler analog lacking the thiadiazole ring.
4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine: A related compound without the oxazole ring.
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,3,4-thiadiazol-2-yl)piperidine: A similar compound with a different substitution pattern on the thiadiazole ring.
Uniqueness: 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is unique due to the presence of both oxazole and thiadiazole rings, which confer distinct chemical properties and potential biological activities. This combination of structural features may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,5-dimethyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S2/c1-8-12(9(2)20-16-8)22(18,19)17-6-4-11(5-7-17)13-15-14-10(3)21-13/h11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEDFNVHUVBOJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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